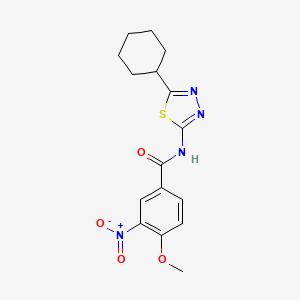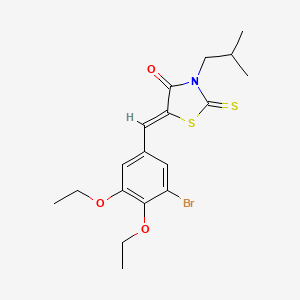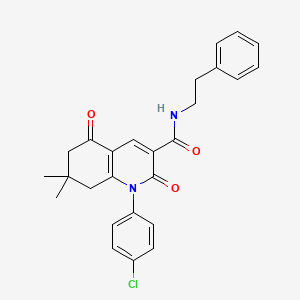
(4-Chloro-3-nitrophenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
Overview
Description
(4-Chloro-3-nitrophenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and various functional groups such as chloro, nitro, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: The addition of a chloro group to the aromatic ring.
Coupling Reaction: The formation of the piperazine moiety through a coupling reaction with the aromatic rings.
Final Assembly: The combination of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Biological Probes: Used in the study of biological systems due to its functional groups.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitrophenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of functional groups such as nitro and chloro can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **(4-Chloro-3-nitrophenyl)(4-phenyl)piperazin-1-yl)methanone
- **(4-Nitrophenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
Uniqueness
Functional Groups: The combination of chloro, nitro, and trifluoromethyl groups provides unique chemical properties.
Structural Features:
This detailed article provides a comprehensive overview of (4-Chloro-3-nitrophenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3/c19-15-5-4-12(10-16(15)25(27)28)17(26)24-8-6-23(7-9-24)14-3-1-2-13(11-14)18(20,21)22/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAJREDQEQMEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3640843.png)
![3-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3640851.png)


![2-(2-methylphenoxy)-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3640868.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3640873.png)
![N-(2,3-dichlorophenyl)-4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3640879.png)
![methyl 4-(4-bromophenyl)-2-[(dichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3640886.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3640916.png)
![2,4-dichloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3640923.png)
![3-nitro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B3640929.png)
![ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3640933.png)
![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3640941.png)
